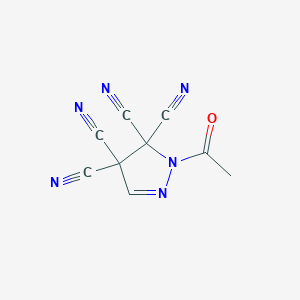
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an acetyl group and four cyano groups
Preparation Methods
The synthesis of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The acetyl and cyano groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Acetyl-1H-pyrazole-4,4,5,5-tetracarbonitrile can be compared with other pyrazole derivatives, such as:
1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester: This compound has similar structural features but includes a boronic acid group, making it useful in different types of reactions.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: This derivative has additional methyl groups, which can influence its reactivity and applications.
1-Acetyl-1H-indazole-6-boronic acid pinacol ester:
Properties
CAS No. |
105020-47-1 |
|---|---|
Molecular Formula |
C9H4N6O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-acetylpyrazole-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C9H4N6O/c1-7(16)15-9(4-12,5-13)8(2-10,3-11)6-14-15/h6H,1H3 |
InChI Key |
HIAUCXMAFUSLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(C=N1)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


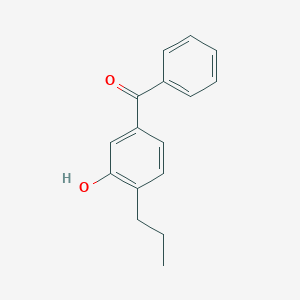
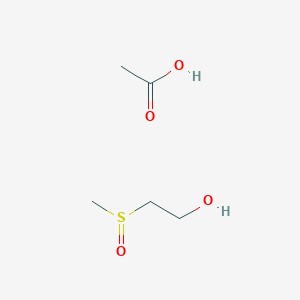
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)

![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
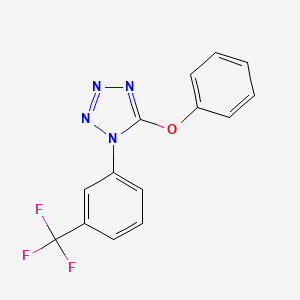

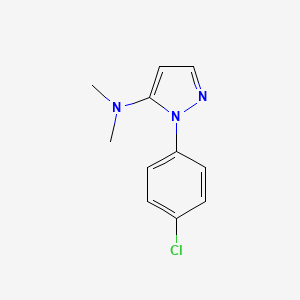
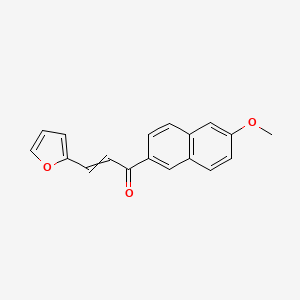
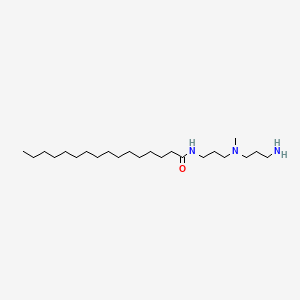
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
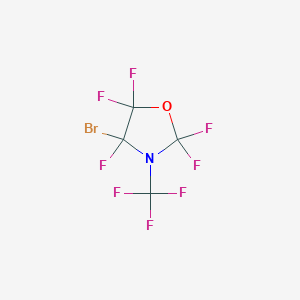
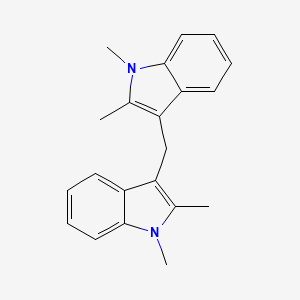
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
